EL-102 Maintains Full Cytotoxicity Against MDR1-Mediated Multidrug Resistance, Unlike Taxanes and Other Chemotherapeutics
EL-102 demonstrates a critical differentiation in overcoming MDR1-mediated multidrug resistance. The DLKPA multidrug-resistant lung cancer cell line variant exhibits 205 to 691-fold greater resistance to docetaxel, paclitaxel, vincristine, and doxorubicin compared to the parental DLKP line. In contrast, EL-102 is equally potent against both the parental DLKP and the resistant DLKPA cell lines, with no statistically significant difference in IC50 values [1].
| Evidence Dimension | Cytotoxicity (IC50) in parental vs. MDR1-resistant cell lines |
|---|---|
| Target Compound Data | DLKP IC50 = 14.4 nM; DLKPA IC50 = 16.3 nM (ratio ≈ 1.1) |
| Comparator Or Baseline | Docetaxel: DLKPA resistance factor = 205- to 691-fold vs. DLKP |
| Quantified Difference | EL102 shows no cross-resistance (resistance factor ~1.1), while taxanes show >200-fold loss of potency. |
| Conditions | DLKP (parental) and DLKPA (MDR1-overexpressing) human lung cancer cell lines; 72-hour cytotoxicity assay. |
Why This Matters
For procurement decisions, this data proves EL-102 is essential for studies in taxane-resistant or MDR1-positive cancer models where standard-of-care comparators fail.
- [1] Toner AP, et al. The novel toluidine sulphonamide EL102 shows pre-clinical in vitro and in vivo activity against prostate cancer and circumvents MDR1 resistance. Br J Cancer. 2013;109(8):2131-2141. View Source
